molecular formula C8H12BNO4S B061305 2-(N,N-dimethylsulphamoyl)benzeneboronic acid CAS No. 178432-25-2

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Cat. No.: B061305
CAS No.: 178432-25-2
M. Wt: 229.07 g/mol
InChI Key: GCHDOHKUPJUTCB-UHFFFAOYSA-N
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Description

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organic compound with the chemical formula C8H12BNO4S. It is a boronic acid derivative that contains a dimethylsulphamoyl group attached to a benzene ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

2-(N,N-dimethylsulphamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the development of fluorescent probes and sensors for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be synthesized through the reaction of benzeneboronic acid with dimethylsulphamoyl chloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolve benzeneboronic acid in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add dimethylsulphamoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(N,N-dimethylsulphamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulphamoyl group to other functional groups.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the sulphamoyl group.

    Substitution: Biaryl compounds formed through cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-dimethylsulphamoyl)phenylboronic acid
  • 2-(N,N-dimethylsulphonyl)phenylboronic acid
  • 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Uniqueness

This compound is unique due to its specific functional groups that confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

IUPAC Name

[2-(dimethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDOHKUPJUTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400700
Record name [2-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178432-25-2
Record name [2-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N,N-dimethylbenzenesulfonamide (9.25 g; 50 mmol) in dry Et2O (150 ml) under N2 was cooled to −70° C. and added a solution of 2.5 M n-BuLi in hexane (24 ml; 60 mmol) such that the reaction temperature was kept below −60° C. The cooling bath was removed and the reaction mixture allowed to slowly warm up to +20° C. The reaction mixture was re-cooled to −70° C. and B(Oi-Pr)3 (16.1 ml; 70 mmol) was added. The reaction mixture was left cold and allowed to warm up over night, 1 M HCl (100 ml) was added and stirring was continued at rt. for 1 h. The reaction mixture was then extracted with Et2O (2×50 ml) and the combined organic fractions extracted with 1 M NaOH (4×50 ml). The combined aqueous fractions were neutralized with 1 M HCl and extracted with Et2O (4×100 ml). The combined organic fractions were dried (Na2SO4) and evaporated to dryness, washed with Et2O/hexane to give 3.4 g (30%) product.
Quantity
9.25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
30%

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